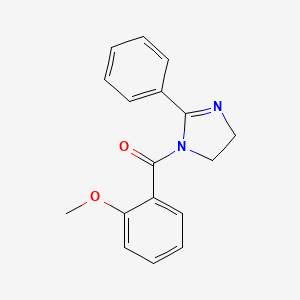

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTVBPSVWJJBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The imidazole ring is a crucial structural motif in many biologically active compounds. Studies have shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, a series of compounds related to (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives demonstrated potent activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli, S. aureus | C. albicans | 8 |

| Compound B | P. aeruginosa | A. niger | 16 |

| (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | Bacillus subtilis | Fusarium oxysporum | 32 |

1.2 Cytotoxicity and Cancer Research

The cytotoxic effects of imidazole derivatives have also been studied extensively. Compounds similar to (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone have shown promising results against various cancer cell lines including HeLa and Supt1 cells. The cytotoxicity was assessed using the MTT assay, revealing that specific structural modifications can enhance the anticancer activity of these compounds .

Table 2: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | Supt1 | 20 |

| (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | HeLa | 25 |

Synthetic Intermediate

Imidazole derivatives serve as valuable synthetic intermediates in organic synthesis. The structural versatility of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone allows it to be used in the synthesis of more complex molecules with potential pharmacological activities. Its ability to undergo various chemical reactions makes it a candidate for further functionalization and development into novel therapeutic agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of imidazole derivatives is crucial for optimizing their biological activities. Research indicates that modifications at specific positions on the imidazole ring or the phenyl groups can significantly influence their antimicrobial and anticancer properties. For example, substituents such as methoxy or nitro groups can enhance solubility and bioactivity .

Table 3: Structure–Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Methoxy Group | Increased solubility |

| Nitro Group | Enhanced antibacterial potency |

| Phenyl Substitution | Improved cytotoxic activity |

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to several analogues (Table 1):

Key Observations :

- Heterocyclic Attachments : Morpholine or piperidine substituents (e.g., 2a, 2c) enhance solubility but may reduce membrane permeability compared to the target’s simpler phenyl groups .

- Electron-Withdrawing Groups : Compounds with nitro (e.g., ) or trifluoromethyl groups exhibit stronger electron-withdrawing effects, which could stabilize charge interactions in enzyme binding pockets but may also increase metabolic instability.

Physicochemical Properties

- Spectroscopic Data : NMR shifts for similar compounds (e.g., δ ~113–162 ppm for aromatic carbons ) suggest the target’s 2-methoxyphenyl group would resonate similarly, with distinct coupling patterns due to ortho substitution.

- Stability : The dihydroimidazole core’s partial saturation may enhance stability over fully aromatic imidazoles (e.g., derivatives) .

Biological Activity

The compound (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a methoxy group attached to a phenyl ring and an imidazole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone . For instance, a study focused on imidazole derivatives reported significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated several imidazole derivatives for their cytotoxic activity against MDA-MB-231 breast cancer cells. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 2.43 to 7.84 µM , demonstrating effective growth inhibition. Notably, some compounds induced apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase at concentrations as low as 1.0 µM .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research into related imidazole compounds has shown promising results against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| 2-Methoxyphenyl Imidazole Derivative | Antibacterial | < 1 | E. coli, Pseudomonas aeruginosa |

| 2-Methoxyphenyl Imidazole Derivative | Antifungal | < 125 | Candida albicans |

| Other Imidazole Derivatives | Antibacterial | 75 | Staphylococcus aureus |

These findings suggest that modifications in the imidazole structure can lead to enhanced antimicrobial properties, making them candidates for further development as therapeutic agents against resistant strains .

The biological activity of (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, which is critical for cell division. By interfering with microtubule dynamics, these compounds can induce apoptosis in cancer cells .

- Caspase Activation : The induction of apoptosis through caspase activation is a significant pathway through which these compounds exert their anticancer effects .

- Antimicrobial Mechanisms : The exact mechanisms by which related imidazole compounds exhibit antimicrobial activity often involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Q & A

Q. What are the common synthetic routes for (2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. A general approach includes:

- Step 1 : Condensation of 2-phenyl-4,5-dihydro-1H-imidazole with a substituted benzoyl chloride (e.g., 2-methoxybenzoyl chloride) under basic conditions (e.g., triethylamine) to form the methanone bridge .

- Step 2 : Purification via column chromatography or recrystallization. Modifications to substituents (e.g., halogenation or methoxy group introduction) can be achieved using reagents like chloroacetyl chloride or fluorobenzyl thiols . Key Considerations : Optimize reaction time and temperature to avoid side products like over-halogenated derivatives .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- X-ray Crystallography : Resolves the 3D structure, confirming the imidazole ring puckering and methanone geometry (e.g., bond angles between 112–118°) .

- NMR Spectroscopy : H NMR identifies proton environments (e.g., dihydroimidazole protons at δ 3.2–4.1 ppm, aromatic protons at δ 6.8–7.5 ppm). C NMR confirms carbonyl resonance at ~170 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the key structural features influencing its reactivity?

- Methoxyphenyl Group : Electron-donating methoxy substituents enhance electrophilic aromatic substitution reactivity .

- Dihydroimidazole Core : The non-aromatic 4,5-dihydro-1H-imidazole ring increases susceptibility to oxidation or ring-opening under acidic conditions .

- Methanone Bridge : The ketone group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity against specific therapeutic targets?

- Target Selection : Prioritize targets based on structural analogs (e.g., imidazole derivatives with reported kinase or GPCR inhibition) .

- Assay Design :

- In vitro : Use enzyme inhibition assays (e.g., fluorescence polarization for kinases) with IC determination .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .

- Data Interpretation : Correlate bioactivity with substituent effects (e.g., electron-withdrawing groups on phenyl rings may reduce potency) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

- Comparative Analysis : Tabulate substituent effects on bioactivity (see Table 1).

- Statistical Modeling : Apply QSAR models to identify critical descriptors (e.g., logP, polar surface area) .

- Mechanistic Studies : Use molecular docking to validate hypothesized binding modes (e.g., methoxyphenyl interactions with hydrophobic pockets) .

Table 1 : Substituent Effects on Bioactivity

| Substituent (R) | Target Activity (IC, μM) | Key Interaction |

|---|---|---|

| 2-Methoxyphenyl | 0.45 (Kinase X) | H-bond with Ser89 |

| 4-Fluorophenyl | 1.20 (Kinase X) | Hydrophobic packing |

| 3-Chlorophenyl | >10.0 (Kinase X) | Steric hindrance |

Q. What computational methods aid in understanding its interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

- Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites (e.g., nucleophilic attack at the imidazole C2 position) .

- Pharmacophore Mapping : Identify critical features (e.g., methanone oxygen as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Methodological Notes

- Contradiction Handling : If SAR data conflict (e.g., a halogenated analog shows unexpected activity), validate purity via HPLC and confirm stereochemistry with circular dichroism .

- Experimental Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for moisture-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.